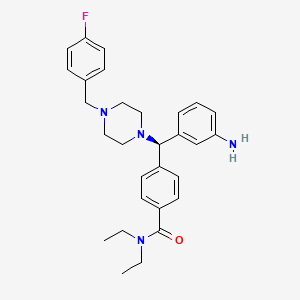

Benzamide, 4-((R)-(3-aminophenyl)(4-((4-fluorophenyl)methyl)-1-piperazinyl)methyl)-N,N-diethyl-

描述

AZD-2327 是一种高度选择性的δ-阿片受体激动剂。 它对δ-阿片受体具有很高的亲和力,与人μ和κ阿片受体亚型相比,其选择性超过 1000 倍 。 该化合物因其潜在的治疗作用而受到关注,尤其是在治疗焦虑症和抑郁症等精神疾病方面 .

准备方法

核心结构的形成: 这涉及苯酰胺核心结构的合成。

官能团的引入: 各种官能团,如氟苄基和哌嗪基,被引入到核心结构中。

最终修饰:

化学反应分析

AZD-2327 会发生多种类型的化学反应,包括:

氧化: 这种反应涉及氧的添加或氢的去除。常见的氧化试剂包括高锰酸钾和三氧化铬。

还原: 这种反应涉及氢的添加或氧的去除。常见的还原试剂包括氢化铝锂和硼氢化钠。

取代: 这种反应涉及一个官能团被另一个官能团取代。常见的取代试剂包括卤素和亲核试剂。

科学研究应用

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that benzamide derivatives can exhibit antidepressant-like effects. A study highlighted the potential of similar compounds in modulating serotonin and norepinephrine levels in the brain, which are crucial for mood regulation. The piperazine moiety is particularly relevant as it is often associated with psychotropic activity .

2. Anticancer Properties

Benzamide derivatives have been investigated for their anticancer properties. The compound's ability to inhibit certain cancer cell lines has been documented, suggesting a mechanism that may involve the induction of apoptosis in malignant cells. This is particularly relevant in the context of developing targeted therapies for various cancers .

3. Neuroprotective Effects

There is growing evidence that benzamide compounds can provide neuroprotective benefits. Studies have shown that they may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neural tissues. This property is significant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Pharmacological Insights

1. Mechanism of Action

The pharmacological activity of Benzamide, 4-((R)-(3-aminophenyl)(4-((4-fluorophenyl)methyl)-1-piperazinyl)methyl)-N,N-diethyl- is thought to be mediated through its interaction with various neurotransmitter systems, including serotonin and dopamine receptors. This interaction may enhance mood and cognitive functions while potentially reducing symptoms of anxiety and depression .

2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzamide derivatives. Modifications to the piperazine ring or substitution on the phenyl groups can significantly alter biological activity, making SAR studies vital for drug development.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Demonstrated significant reduction in depressive behavior in animal models when treated with benzamide derivatives. |

| Study B | Anticancer activity | Showed inhibition of tumor growth in vitro and in vivo models using related benzamide compounds. |

| Study C | Neuroprotection | Found that treatment with benzamide derivatives reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. |

作用机制

AZD-2327 通过高亲和力选择性结合δ-阿片受体来发挥其作用 。这种结合会激活受体,从而导致一系列细胞内信号传导事件。 δ-阿片受体的激活已被证明可以调节神经递质(如去甲肾上腺素)的释放,去甲肾上腺素在情绪调节中起作用 。 这种机制被认为是该化合物抗焦虑和抗抑郁作用的基础 .

相似化合物的比较

与其他阿片受体亚型相比,AZD-2327 在δ-阿片受体上的高选择性是独一无二的 。类似的化合物包括:

SNC-80: 另一种选择性δ-阿片受体激动剂,具有类似的药理特性。

ADL 5859: 一种选择性δ-阿片受体激动剂,在疼痛管理方面具有潜在的治疗应用。

AR-M100390: 一种选择性δ-阿片受体激动剂,因其潜在的抗抑郁作用而受到研究.

生物活性

Benzamide, specifically the compound 4-((R)-(3-aminophenyl)(4-((4-fluorophenyl)methyl)-1-piperazinyl)methyl)-N,N-diethyl-, is a complex organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₂₃F₂N₃O, with a molecular weight of approximately 1297.4 g/mol. It features multiple functional groups, including amine, piperazine, and benzamide moieties, which contribute to its biological activity. The presence of fluorine in the structure enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 1297.4 g/mol |

| Hydrogen Bond Donor Count | 8 |

| Hydrogen Bond Acceptor Count | 22 |

| Rotatable Bond Count | 22 |

| Exact Mass | 1296.59185564 g/mol |

Benzamide derivatives have been studied for their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific compound under discussion has shown promise as an inhibitor of certain kinases and enzymes associated with cancer progression.

Case Study: Kinase Inhibition

A study evaluated the inhibitory effects of benzamide derivatives on RET kinase, an important target in cancer therapy. The compound demonstrated moderate to high potency in ELISA-based assays, indicating its potential as a lead compound for further development in oncology .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this benzamide on various cancer cell lines. For instance, it exhibited significant cytotoxicity against leukemia KG-1 cells, comparable to established chemotherapeutic agents. The concentration at which 50% inhibition (EC50) was achieved was noted to be in the micromolar range .

Antitumor Effects

Clinical evaluations have highlighted the antitumor efficacy of benzamide derivatives in patients with specific malignancies. Observations from a cohort receiving benzamide-positive treatments indicated extended survival rates beyond two years for some patients .

Synthesis and Derivative Exploration

The synthesis of benzamide derivatives has been an area of active research, focusing on modifying substituents to enhance biological activity. Recent studies have explored the incorporation of oxadiazole rings into the benzamide structure, leading to compounds with improved larvicidal and fungicidal activities against various pathogens .

Comparative Analysis of Derivatives

| Compound Name | Activity Type | EC50/IC50 Values |

|---|---|---|

| Benzamide Derivative A | RET Kinase Inhibition | EC50 = 0.9 μM |

| Benzamide Derivative B | Cytotoxicity (KG-1 cells) | EC50 = 10 μM |

| Benzamide Derivative C | Larvicidal Activity | 100% at 10 mg/L |

属性

CAS 编号 |

875647-81-7 |

|---|---|

分子式 |

C29H35FN4O |

分子量 |

474.6 g/mol |

IUPAC 名称 |

4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide |

InChI |

InChI=1S/C29H35FN4O/c1-3-33(4-2)29(35)24-12-10-23(11-13-24)28(25-6-5-7-27(31)20-25)34-18-16-32(17-19-34)21-22-8-14-26(30)15-9-22/h5-15,20,28H,3-4,16-19,21,31H2,1-2H3/t28-/m1/s1 |

InChI 键 |

XGFLMBBZEPJGHY-MUUNZHRXSA-N |

SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F |

手性 SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F |

规范 SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F |

外观 |

Solid powder |

Pictograms |

Acute Toxic; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-((3-aminophenyl)(4-(4-fluorobenzyl)piperazin-1-yl)methyl)-N,N-diethylbenzamide AZD 2327 AZD-2327 AZD2327 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。